Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate
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Description
Ethyl 2-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets . These targets are involved in various physiological effects, contributing to the compound’s wide range of pharmacological activities .
Mode of Action
Similar compounds have been shown to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been shown to have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
ethyl 2-[[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-29-22(27)17-9-4-5-10-19(17)23-20(26)14-30-21-12-11-18(24-25-21)15-7-6-8-16(13-15)28-2/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCTYZCIHHQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.